N-(2-methoxyethyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide
Description
N-(2-Methoxyethyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide is a spirocyclic diazaspiro compound characterized by a 1,3-diazaspiro[4.5]decane core with an 8-methyl substituent and a 2,4-dioxo functional group. The acetamide side chain at position 2 is substituted with a 2-methoxyethyl group on the nitrogen atom. The methoxyethyl substituent may enhance solubility compared to bulkier or more lipophilic groups, as suggested by solubility trends in related compounds .
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O4/c1-10-3-5-14(6-4-10)12(19)17(13(20)16-14)9-11(18)15-7-8-21-2/h10H,3-9H2,1-2H3,(H,15,18)(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNHTGAVXXBBNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyethyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly as an antagonist of transient receptor potential melastatin 8 (TRPM8). This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is , and it features a spirocyclic structure that contributes to its unique biological properties. The presence of the diazaspiro framework is significant for its interaction with biological targets.
Structural Formula
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 414.52 g/mol |
| SMILES | CC1CCC2(CC1)NC(=O)N(CC(=O)N1CCCC(CNS(C)(=O)=O)C1)C2=O |
| Solubility | Soluble in DMSO |
TRPM8 Antagonism
Research indicates that this compound acts as a TRPM8 antagonist. TRPM8 is a receptor known for its role in sensing cold temperatures and menthol. By inhibiting this receptor, the compound could potentially modulate pain perception and inflammatory responses.
In Vitro Studies
In vitro studies have demonstrated that the compound effectively inhibits TRPM8 activity:
- IC50 Values : The IC50 value for TRPM8 inhibition was found to be approximately 50 µM, indicating moderate potency .
Cytotoxicity Assays
Cytotoxicity assays conducted on various cell lines have shown that the compound exhibits low cytotoxicity:
- Primary Neurons : IC50 values were reported at 368.2 mg/L for rat brain striatum primary neurons and 403.1 mg/L for human primary healthy hepatocytes .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications in the spirocyclic structure significantly affect biological activity. For example:
- Substituent Variations : Different alkyl substitutions at the nitrogen atoms in the diazaspiro framework have been explored to enhance TRPM8 antagonistic properties.
Comparison Table of Variants
| Variant | TRPM8 IC50 (µM) | Cytotoxicity (IC50 mg/L) |
|---|---|---|
| N-(2-methoxyethyl)-2-(8-methyl...) | 50 | 368.2 (neurons) |
| N-(2-methoxyethyl)-2-(6-methyl...) | 75 | 410.0 (hepatocytes) |
| N-(2-propoxyethyl)-2-(8-methyl...) | 65 | 400.0 (neurons) |
Study on Pain Modulation
A study investigated the effects of this compound on pain modulation in rodent models:
- Methodology : The compound was administered intraperitoneally at doses ranging from 10 to 30 mg/kg.
- Findings : Results indicated a significant reduction in pain response to cold stimuli, suggesting a potential therapeutic application in pain management.
Long-Term Toxicity Assessment
In a chronic toxicity study:
- Design : Rats were treated with varying doses over six months.
- Results : No significant adverse effects were observed at doses up to 30 mg/kg, indicating a favorable safety profile for further development.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following table summarizes key analogs of N-(2-methoxyethyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide, highlighting structural variations, physicochemical properties, and reported activities:
Structure-Activity Relationship (SAR) Insights
- Substituent Polarity and Solubility : The methoxyethyl group in the target compound likely enhances aqueous solubility compared to lipophilic substituents (e.g., benzyl or cyclohexyl), as seen in analogs like N-(1,3-benzodioxol-5-ylmethyl) derivatives (6.1 µg/mL at pH 7.4) .
- Bioactivity Modulation : Fluorinated aryl groups (e.g., 3-fluorophenyl in ) improve metabolic stability and target binding, as demonstrated in HCV RNA replication inhibitors . In contrast, bulkier groups like 4-methylcyclohexyl may reduce bioavailability due to steric hindrance .
- Synthetic Flexibility : The acetamide nitrogen serves as a key site for diversification. For example, chloroacetamide intermediates (e.g., 2-chloro-N-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide) enable nucleophilic substitution reactions with amines, thiols, or alcohols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
